PF-04937319

Vue d'ensemble

Description

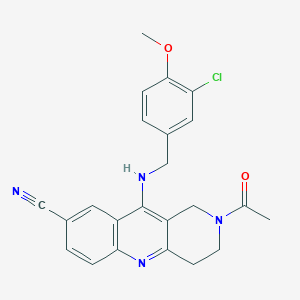

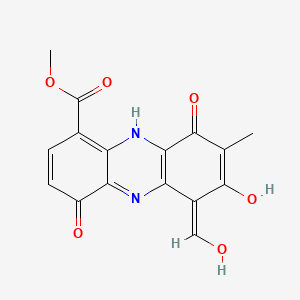

PF-04937319, également connu sous le nom de Nerigliatin, est un activateur de la glucokinase. La glucokinase est une enzyme qui joue un rôle crucial dans le métabolisme du glucose en catalysant la conversion du glucose en glucose-6-phosphate. Ce composé a été étudié pour son potentiel dans le traitement du diabète de type 2 en améliorant la sécrétion d'insuline stimulée par le glucose et en favorisant l'absorption hépatique du glucose .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.

Biology: Investigated for its role in modulating glucose levels in cellular and animal models.

Medicine: Explored as a therapeutic agent for managing type 2 diabetes mellitus by improving glycemic control.

Industry: Potential applications in the development of new glucose-lowering medications and as a research tool in drug discovery .

Mécanisme D'action

Target of Action

PF-04937319 is a partial activator of the glucokinase (GK) enzyme . Glucokinase plays a crucial role in glucose homeostasis, acting as a glucose sensor in pancreatic β cells and promoting hepatic glucose uptake .

Mode of Action

This compound interacts with its target, the glucokinase enzyme, to enhance the conversion of glucose to glucose-6-phosphate . This interaction stimulates insulin secretion from pancreatic β cells and increases hepatic glucose uptake . The compound is designed to maintain glucose-lowering efficacy while reducing the risk of hypoglycemia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolism pathway . By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis . This results in increased insulin secretion and glucose uptake, thereby influencing the overall glucose homeostasis .

Pharmacokinetics

It has been studied in clinical trials, where it was administered once daily or in a split-dose regimen . The compound was found to be well-tolerated at doses up to 100 mg .

Result of Action

The activation of glucokinase by this compound leads to a decrease in fasting plasma glucose levels . In clinical trials, the compound was found to improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin . It was also observed that this compound could maintain lower glucose levels without resulting in hypoglycemia .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the patient’s diet, physical activity level, and the presence of other medications

Analyse Biochimique

Biochemical Properties

PF-04937319 is a glucokinase activator (GKA) with an EC50 value of 154.4 μM . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis . By activating glucokinase, this compound enhances glucose-stimulated insulin secretion from pancreatic β cells and promotes hepatic glucose uptake .

Cellular Effects

In cellular processes, this compound has been shown to maintain glucose-lowering efficacy while mitigating the risk of hypoglycemia observed with many other GKAs . It influences cell function by promoting glycogen synthesis in the liver, thereby reducing hepatic glucose output .

Molecular Mechanism

The molecular mechanism of action of this compound involves the activation of glucokinase, which enhances glucose conversion to glucose-6-phosphate . This leads to increased insulin secretion from pancreatic β cells and increased hepatic glucose uptake .

Temporal Effects in Laboratory Settings

In clinical trials, this compound has shown good glycemic control at week 12 . The effect on weighted mean daily glucose (WMDG) with both this compound dosing regimens was projected to yield a clinically superior effect on mean glycated hemoglobin (HbA1c) .

Metabolic Pathways

This compound is involved in the glycolysis pathway, where it activates glucokinase to facilitate the conversion of glucose to glucose-6-phosphate .

Subcellular Localization

Given its role as a glucokinase activator, it is likely to be active in the cytoplasm where glucokinase is located .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de PF-04937319 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieurLe produit final est obtenu par une série d'étapes de purification pour garantir une pureté élevée .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, avec un contrôle strict des conditions réactionnelles telles que la température, la pression et l'utilisation de solvants. Le produit final est soumis à des mesures rigoureuses de contrôle de qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : PF-04937319 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification de this compound

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs nucléophiles tels que le méthylate de sodium et le tert-butylate de potassium sont utilisés

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, qui peuvent être analysés plus avant pour leurs propriétés pharmacologiques .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier l'activation de la glucokinase et ses effets sur le métabolisme du glucose.

Biologie : Étudié pour son rôle dans la modulation des niveaux de glucose dans les modèles cellulaires et animaux.

Médecine : Exploré comme agent thérapeutique pour la prise en charge du diabète de type 2 en améliorant le contrôle glycémique.

Industrie : Applications potentielles dans le développement de nouveaux médicaments hypoglycémiants et comme outil de recherche en découverte de médicaments .

5. Mécanisme d'action

This compound exerce ses effets en activant la glucokinase, une enzyme qui catalyse la phosphorylation du glucose en glucose-6-phosphate. Cette activation améliore la sécrétion d'insuline stimulée par le glucose par les cellules bêta pancréatiques et favorise l'absorption hépatique du glucose. Le composé se lie à un site allostérique sur la glucokinase, augmentant son affinité pour le glucose et améliorant son activité catalytique. Il en résulte une amélioration du contrôle glycémique sans provoquer d'hypoglycémie significative .

Comparaison Avec Des Composés Similaires

PF-04937319 est comparé à d'autres activateurs de la glucokinase tels que :

Dorzagliatin : Un activateur de la glucokinase à double action avec des effets pancréatiques et hépatiques.

TTP399 : Un activateur de la glucokinase hépatosélectif conçu pour minimiser le risque d'hypoglycémie.

MK-0941 : Un autre activateur de la glucokinase qui a été étudié pour ses effets hypoglycémiants .

Unicité : this compound est unique dans sa capacité à maintenir l'efficacité hypoglycémiante tout en atténuant le risque d'hypoglycémie, un effet secondaire courant observé avec d'autres activateurs de la glucokinase. Son mécanisme d'activation partielle permet un contrôle glycémique efficace avec un profil de sécurité favorable .

Propriétés

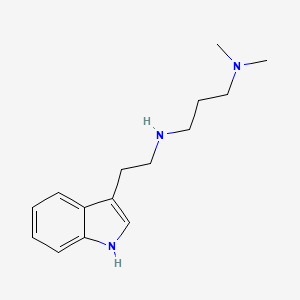

IUPAC Name |

N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASKQITXHVYVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336892 | |

| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245603-92-2 | |

| Record name | PF-04937319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04937319 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04937319 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride](/img/structure/B609861.png)

![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)

![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)